3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a cyclohexene ring substituted with two methyl groups and an aniline moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline typically involves the reaction of 3,3-dimethylcyclohexanone with aniline under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogenating agents like bromine or chlorine can replace hydrogen atoms, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline is used as an intermediate in organic synthesis, aiding in the development of complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is employed in the study of enzyme interactions and metabolic pathways, providing insights into cellular processes.
Industry: In the industrial sector, this compound is utilized in the production of polymers and materials with unique properties, contributing to advancements in material science .
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, it may inhibit or activate enzymes involved in metabolic processes, thereby influencing the overall biochemical environment within cells .
Comparison with Similar Compounds
- 3-(3,3-Dimethylcyclohexyl)aniline
- 3-(3,3-Dimethylcyclohexen-1-yl)phenol
- 3-(3,3-Dimethylcyclohexen-1-yl)benzene
Comparison: Compared to its analogs, 3-(3,3-Dimethylcyclohex-1-en-1-yl)aniline exhibits unique reactivity due to the presence of both the cyclohexene ring and the aniline moiety. This dual functionality allows for a broader range of chemical transformations and applications. Additionally, the compound’s structural rigidity and electronic properties make it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
3-(3,3-dimethylcyclohexen-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9-10H,4,6,8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAIXAXRDFBLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=C1)C2=CC(=CC=C2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.